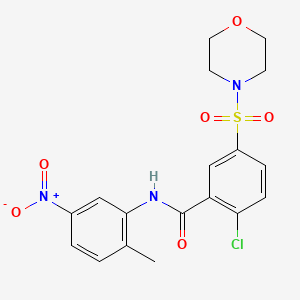

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide

Description

This benzamide derivative features a chloro-substituted benzamide core with a morpholinylsulfonyl group at position 5 and a 2-methyl-5-nitrophenylamine group at the amide nitrogen. This structural framework is common in pharmaceuticals targeting enzymes or receptors, such as kinase inhibitors or P2X7 antagonists .

Properties

IUPAC Name |

2-chloro-N-(2-methyl-5-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O6S/c1-12-2-3-13(22(24)25)10-17(12)20-18(23)15-11-14(4-5-16(15)19)29(26,27)21-6-8-28-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAKLGXDOJYMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501155182 | |

| Record name | 2-Chloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313238-52-7 | |

| Record name | 2-Chloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313238-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group to the phenyl ring.

Chlorination: Addition of the chloro group to the benzene ring.

Sulfonylation: Attachment of the morpholinylsulfonyl group.

Amidation: Formation of the benzamide linkage.

Each step requires specific reagents and conditions, such as concentrated acids for nitration, chlorinating agents like thionyl chloride, and sulfonyl chlorides for sulfonylation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigation as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H16ClN3O4S

- Molecular Weight : 373.82 g/mol

- IUPAC Name : this compound

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and pathways involved in cellular signaling. Notably, it targets phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in regulating various cellular processes including growth, proliferation, and survival.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 10 to 30 µM depending on the cell line tested.

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Research Findings : A study on animal models of inflammation indicated that administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference Study |

|---|---|---|

| Anticancer | Induces apoptosis | In vitro studies on cancer lines |

| Anti-inflammatory | Reduces cytokine levels | Animal model studies |

| Enzyme Inhibition | PI3K pathway inhibition | Pharmacological assays |

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including sulfonation of the benzamide core and subsequent functionalization with morpholine and nitro groups. Key steps require precise control of temperature (e.g., 60–80°C for sulfonation) and solvent selection (e.g., dimethyl sulfoxide for polar intermediates). Catalysts such as palladium-based complexes may enhance coupling efficiency. Impurities often arise from incomplete nitro-group reduction or competing side reactions; purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the aromatic rings, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography is essential for confirming stereochemistry, particularly the orientation of the morpholino-sulfonyl group. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and nitro (N-O stretch at ~1520 cm⁻¹) .

Q. What in vitro bioactivity screening methodologies are recommended for initial pharmacological evaluation?

Standard assays include:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s potency against specific biological targets?

- Core modifications : Replace the chloro group with fluoro or bromo to evaluate electronic effects.

- Morpholino-sulfonyl substitution : Compare with piperazine or thiomorpholine analogs to assess sulfonamide flexibility.

- Nitro-group positioning : Synthesize ortho- vs. para-nitro derivatives to study steric and electronic impacts on receptor binding .

Q. How should researchers address contradictory data in bioactivity assays (e.g., varying IC₅₀ values across studies)?

- Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Validate target engagement : Use orthogonal methods (e.g., surface plasmon resonance for binding affinity).

- Statistical analysis : Apply ANOVA to identify outliers caused by batch-to-batch compound variability .

Q. What methodologies are suitable for evaluating the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in phosphate-buffered saline (PBS) at 37°C and monitor degradation via HPLC.

- Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation.

- Photostability : Expose to UV-Vis light and track decomposition products with LC-MS .

Q. How can computational modeling (e.g., molecular docking) guide the design of analogs with improved target selectivity?

- Docking simulations : Use AutoDock Vina to predict binding modes to P2X7 receptors or kinase domains.

- Pharmacophore mapping : Identify critical hydrogen-bonding (morpholino oxygen) and hydrophobic (chloro-phenyl) interactions.

- ADMET prediction : SwissADME or ProTox-II to prioritize analogs with favorable pharmacokinetics .

Q. What analytical strategies are recommended for identifying metabolites in preclinical studies?

- High-resolution LC-MS/MS : Detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- Isotopic labeling : Use ¹⁴C-labeled compound to track metabolic pathways in rodent models.

- NMR-based metabolomics : Compare pre- and post-dose biofluids for pathway disruption .

Q. How can enantiomer separation be achieved for chiral derivatives of this compound?

Q. What experimental approaches are needed to elucidate the compound’s mechanism of protein interaction?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptors.

- Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution.

- Mutagenesis : Replace key residues (e.g., Tyr⁴⁵⁶ in kinase domains) to validate binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.